2-[(1,1-Difluoro-2-methylpropan-2-yl)amino]ethan-1-ol
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Overview
Description
2-[(1,1-Difluoro-2-methylpropan-2-yl)amino]ethan-1-ol is an organic compound characterized by the presence of a difluoromethyl group and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Difluoro-2-methylpropan-2-yl)amino]ethan-1-ol typically involves the reaction of 1,1-difluoro-2-methylpropan-2-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as potassium hydroxide (KOH), to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Difluoro-2-methylpropan-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted aminoethanol derivatives.
Scientific Research Applications
2-[(1,1-Difluoro-2-methylpropan-2-yl)amino]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1,1-Difluoro-2-methylpropan-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s difluoromethyl group and aminoethanol moiety play a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformations, and modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methyl-2-propanol: Similar in structure but lacks the difluoromethyl group.
2-Amino-2-methylpropan-1-ol: Contains a similar aminoethanol moiety but differs in the position of the amino group.
1,1-Difluoro-2-methylpropan-2-amine: Shares the difluoromethyl group but lacks the ethanol component.
Uniqueness
2-[(1,1-Difluoro-2-methylpropan-2-yl)amino]ethan-1-ol is unique due to the presence of both the difluoromethyl group and the aminoethanol moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61591-90-0 |
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Molecular Formula |
C6H13F2NO |
Molecular Weight |
153.17 g/mol |
IUPAC Name |
2-[(1,1-difluoro-2-methylpropan-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H13F2NO/c1-6(2,5(7)8)9-3-4-10/h5,9-10H,3-4H2,1-2H3 |
InChI Key |
DKFRDWVEJDREQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(F)F)NCCO |
Origin of Product |
United States |
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